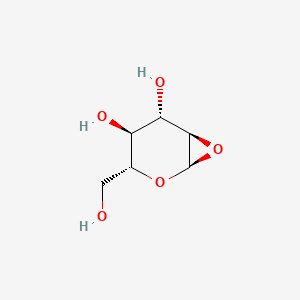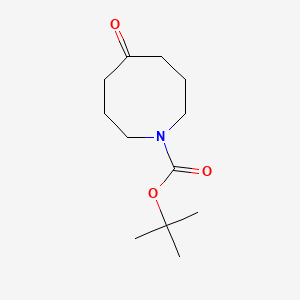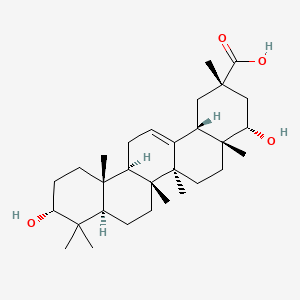
6-Ethoxygeniposid
Übersicht
Beschreibung
6-Ethoxygeniposide is a bioactive compound known for its significant anticancer properties. It is a type of iridoid glycoside, which are naturally occurring compounds found in various plants. The molecular formula of 6-Ethoxygeniposide is C19H28O11, and it has a molecular weight of 432.42 g/mol. This compound is widely employed in the biomedical field due to its ability to inhibit the proliferation and mitosis of malignant cells.
Wissenschaftliche Forschungsanwendungen
6-Ethoxygeniposide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in various chemical analyses and assays.
Biology: It is studied for its role in inhibiting the proliferation of cancer cells and its potential as an anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various types of cancer.
Industry: It is used in the development of new pharmaceuticals and as a bioactive compound in various formulations.
Wirkmechanismus
Target of Action
It’s known that this compound is widely employed in the biomedical field, showcasing profound anticancer properties .
Mode of Action
It’s known to curb the proliferation and mitosis of malignant cells, effectively orchestrating their demise .
Result of Action
It’s known that this compound has profound anticancer properties, curbing the proliferation and mitosis of malignant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxygeniposide involves several steps, starting from the extraction of its precursor compounds from natural sources. The key steps include:
Extraction: The precursor compounds are extracted from plants, particularly from the fruits of Gardenia jasminoides Ellis.
Glycosylation: The extracted compounds undergo glycosylation, where a sugar moiety is added to form the glycoside.
Esterification: The glycoside is then esterified with ethoxy groups to form 6-Ethoxygeniposide.
Industrial Production Methods: Industrial production of 6-Ethoxygeniposide typically involves large-scale extraction and purification processes. The plants are harvested, and the active compounds are extracted using solvents such as methanol, ethanol, or pyridine . The extracted compounds are then purified through various chromatographic techniques to obtain high-purity 6-Ethoxygeniposide.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethoxygeniposide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6-Ethoxygeniposide can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Vergleich Mit ähnlichen Verbindungen
6-Ethoxygeniposide is unique among iridoid glycosides due to its specific ethoxy group, which enhances its bioactivity. Similar compounds include:
Geniposide: Another iridoid glycoside with similar anticancer properties but lacks the ethoxy group.
Gardenoside: Found in the same plant source but has different glycosylation patterns.
Loganin: A precursor to many iridoid glycosides but with different biological activities.
Eigenschaften
IUPAC Name |
methyl (1S,4aS,5S,7aS)-5-ethoxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O11/c1-3-27-10-4-8(5-20)12-13(10)9(17(25)26-2)7-28-18(12)30-19-16(24)15(23)14(22)11(6-21)29-19/h4,7,10-16,18-24H,3,5-6H2,1-2H3/t10-,11+,12+,13-,14+,15-,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNXATPUZSSFNF-HOZAMIDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxybenzo[c]cinnoline](/img/structure/B580055.png)
![6-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]-3-pyridinol](/img/structure/B580056.png)

![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)






![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
